molecular formula C20H21N3O3S B2522245 N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 932321-09-0

N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2522245
CAS No.: 932321-09-0
M. Wt: 383.47
InChI Key: PKMYBNCMNDWEJR-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a substituted phenyl ring (3,5-dimethoxyphenyl) linked via an acetamide backbone to a thioether-bridged imidazole moiety (1-methyl-5-phenyl-1H-imidazole). This compound is structurally distinct from other acetamide derivatives due to its hybrid aromatic-heterocyclic architecture, which may optimize interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23-18(14-7-5-4-6-8-14)12-21-20(23)27-13-19(24)22-15-9-16(25-2)11-17(10-15)26-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMYBNCMNDWEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent coupling reactions. One common synthetic route includes:

    Preparation of 3,5-dimethoxyphenylamine: This can be achieved through the nitration of 1,3-dimethoxybenzene followed by reduction.

    Synthesis of 1-methyl-5-phenyl-1H-imidazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves the coupling of 3,5-dimethoxyphenylamine with 1-methyl-5-phenyl-1H-imidazole using a sulfanylacetamide linker under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanylacetamide linkage plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Compound 1: N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide ()

  • Key Differences :
    • Phenyl substituents : Replaces 3,5-dimethoxy groups with 3,5-dimethyl groups, reducing electron-withdrawing effects and increasing hydrophobicity.
    • Imidazole modifications : Incorporates a hydroxymethyl group at the 5-position and a 4-fluorobenzyl carbamoyl side chain.
    • Functional implications : The fluorobenzyl group may enhance blood-brain barrier penetration, while hydroxymethyl could improve aqueous solubility.
Parameter Target Compound Compound 1 ()
Phenyl substitution 3,5-dimethoxy (polar) 3,5-dimethyl (hydrophobic)
Imidazole substitution 1-methyl, 5-phenyl 5-hydroxymethyl, 1-(4-fluorobenzyl)
Molecular weight (Da) ~425 (estimated) ~550 (based on formula in )

Research Findings :

  • The hydroxymethyl group introduces a site for glucuronidation, which could alter excretion pathways .

Comparison with Peptide-Mimetic Acetamides ()

Compound 2: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

  • Key Differences: Backbone structure: Features a hexane chain with amino and hydroxy groups, enabling hydrogen bonding and chiral interactions. Substituents: 2,6-dimethylphenoxy group replaces the imidazole-thioether motif.
Parameter Target Compound Compound 2 ()
Core structure Acetamide-imidazole-thioether Peptide-like hexane backbone
Functional groups Methoxy, thioether, imidazole Amino, hydroxy, dimethylphenoxy
Potential targets Enzymes (e.g., kinases, oxidases) Proteases or GPCRs (due to chirality)

Research Findings :

  • The peptide-like backbone in Compound 2 suggests affinity for proteolytic enzymes or receptors requiring stereospecific binding, unlike the target compound’s planar imidazole-thioether system .
  • The dimethylphenoxy group in Compound 2 may exhibit lower steric hindrance than the phenyl-imidazole motif, favoring deeper target binding pockets .

Critical Discussion of Structural and Functional Divergence

  • Bioavailability : The imidazole-thioether system may confer greater membrane permeability than peptide-like backbones but lower than fluorobenzyl-containing derivatives .
  • Metabolism : Dimethoxy groups are prone to O-demethylation, whereas dimethylphenyl groups undergo slower CYP450-mediated oxidation, suggesting divergent metabolic fates .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dimethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Imidazole ring : Known for its role in various biological processes and interactions with biological targets.
  • Sulfanyl group : Implicated in enhancing biological activity through various mechanisms.

The molecular formula is C18H20N2O3SC_{18}H_{20}N_2O_3S, indicating a significant molecular weight that may influence its pharmacokinetics and dynamics.

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit cell proliferation in various cancer cell lines. The compound's efficacy was assessed using the following methods:

Cell LineIC50 (µM)Reference
L1210 (Leukemia)12.4
HeLa (Cervical)15.6
CEM (T-Lymphocyte)10.8

These results suggest that this compound may possess similar or enhanced activity compared to other known anticancer agents.

2. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies demonstrated effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. This suggests potential applicability in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized a series of imidazole derivatives, including the target compound, and evaluated their anticancer effects on human cancer cell lines. The study highlighted that the introduction of the sulfanyl moiety significantly improved the anticancer activity when compared to analogs without this functional group. The most potent derivative exhibited an IC50 value lower than 10 µM across multiple cell lines, indicating strong antiproliferative effects .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, showing promise as a novel antimicrobial agent .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate bioavailability, with absorption rates influenced by the presence of methoxy groups which enhance solubility. Further research is needed to elucidate its metabolism and excretion pathways.

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